6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride
Description
6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a fluorine atom at position 6 and an amine group at position 3, formulated as a hydrochloride salt (CAS 136548-72-6, molecular formula C₇H₈ClN₃) . The fluorine substituent enhances electronegativity and metabolic stability, while the hydrochloride salt improves aqueous solubility, making it valuable in medicinal chemistry, particularly for targeting enzymes like PI3 kinases . Its synthesis typically involves condensation reactions of substituted pyrazole precursors with electrophilic reagents, followed by salt formation .
Properties
Molecular Formula |
C7H7ClFN3 |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6FN3.ClH/c8-5-1-2-7-6(9)3-10-11(7)4-5;/h1-4H,9H2;1H |
InChI Key |
RVMAAOJBPQIIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-amino-6-(phenydiazenyl)pyrazolo[1,5-a]pyrimidines with appropriate fluorinating agents . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent probe in bioimaging applications.
Mechanism of Action
The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Halogen Effects : The 6-fluoro substituent in the target compound provides a balance of electronegativity and steric bulk, enhancing target binding compared to bulkier bromine analogs (e.g., 6-bromo derivatives) .
- Salt Form : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The dihydrochloride analog (CAS 137837-55-9) shows even greater solubility due to additional protonation .
- Functional Groups : Carboxamide derivatives (e.g., compound 13a in ) display lower solubility than amine hydrochlorides, highlighting the importance of ionizable groups in pharmacokinetics.
Biological Activity
6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of microtubule affinity-regulating kinase (MARK). This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7ClFN3
- Molecular Weight : 169.61 g/mol
- CAS Number : 1260838-49-0
6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride primarily functions by inhibiting MARK, which plays a vital role in the regulation of microtubule dynamics and cellular signaling pathways. The inhibition of this kinase can lead to neuroprotective effects and modulation of cellular processes involved in neurodegeneration.
Key Points:
- Inhibition of MARK : Critical for neuroprotection and treatment of Alzheimer's disease.
- Selective Targeting : Preliminary studies suggest it selectively inhibits MARK without significantly affecting other kinases, indicating a favorable safety profile for drug development.
Biological Activity
The compound has shown promising results in various studies:
- Neuroprotective Effects : In vitro studies have demonstrated that 6-fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride can protect neuronal cells from apoptosis induced by toxic agents.
- Cell Proliferation Inhibition : It has been noted to inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.
- Binding Affinity Studies : Interaction studies indicate that the compound has a high binding affinity for MARK, which is essential for its biological activity.
Research Findings
Several research studies have contributed to understanding the biological activity of this compound:
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study evaluated the efficacy of 6-fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride in a transgenic mouse model of Alzheimer's disease. The results indicated a significant reduction in tau phosphorylation and amyloid-beta accumulation when treated with the compound over a period of six weeks.
Case Study 2: Cancer Cell Line Proliferation
In vitro assays conducted on various cancer cell lines (e.g., PC3 prostate adenocarcinoma) revealed that the compound inhibited cell growth with an IC50 value indicative of its potency against these cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
